molecular formula C12H26 B14553116 4-Tert-butyl-4-methylheptane CAS No. 62185-25-5

4-Tert-butyl-4-methylheptane

Cat. No.: B14553116
CAS No.: 62185-25-5
M. Wt: 170.33 g/mol
InChI Key: JABLMQZBFVBNBS-UHFFFAOYSA-N
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Description

4-Tert-butyl-4-methylheptane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with the molecular formula C12H26 The structure consists of a heptane backbone with a tert-butyl group and a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4-methylheptane can be achieved through several methods. One common approach involves the alkylation of heptane with tert-butyl chloride and methyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4-methylheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

4-Tert-butyl-4-methylheptane has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4-methylheptane involves its interactions with molecular targets and pathways. As a hydrocarbon, it primarily affects the hydrophobic regions of biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing biotransformation to form various metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylheptane
  • 4-Tert-butyl-3-methylheptane
  • 4-Tert-butyl-2-methylheptane

Uniqueness

4-Tert-butyl-4-methylheptane is unique due to the specific positioning of the tert-butyl and methyl groups on the heptane backbone. This structural arrangement imparts distinct physical and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

62185-25-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-tert-butyl-4-methylheptane

InChI

InChI=1S/C12H26/c1-7-9-12(6,10-8-2)11(3,4)5/h7-10H2,1-6H3

InChI Key

JABLMQZBFVBNBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC)C(C)(C)C

Origin of Product

United States

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